4-Acetylphenoxyacetic acid

説明

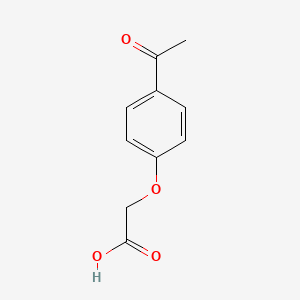

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-acetylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)8-2-4-9(5-3-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXZEXUYXUMHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172090 | |

| Record name | (p-Acetylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-81-5 | |

| Record name | 4-Acetylphenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Acetylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1878-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (p-Acetylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-acetylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetylphenoxyacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7E8EH5KLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational and Theoretical Investigations of 4 Acetylphenoxyacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of 4-Acetylphenoxyacetic acid.

Density Functional Theory (DFT) calculations have been employed to determine the optimized molecular geometry of this compound. researchgate.netpeeref.com These computational studies provide a detailed picture of bond lengths, bond angles, and dihedral angles within the molecule, which are crucial for understanding its three-dimensional structure and potential interactions. The calculations are often performed using a significant basis set, such as 6–311++G(d,p), to ensure a high level of accuracy. researchgate.netpeeref.com The optimized geometry from these calculations serves as the foundation for further computational analyses, including vibrational and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound The following table presents a selection of calculated bond lengths and bond angles for this compound, obtained through DFT calculations. Note that specific values can vary slightly depending on the computational method and basis set used.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C=O (acetyl) | ~1.23 |

| C-C (acetyl) | ~1.51 |

| C-O (ether) | ~1.37 |

| O-C (ether) | ~1.43 |

| C=O (carboxyl) | ~1.21 |

| C-O (carboxyl) | ~1.36 |

| O-H (carboxyl) | ~0.97 |

| Bond Angles | |

| C-C-O (acetyl) | ~120° |

| C-O-C (ether) | ~118° |

| O-C-C (carboxyl) | ~111° |

| C-C=O (carboxyl) | ~124° |

| C-O-H (carboxyl) | ~106° |

This data is illustrative and based on typical values found in DFT studies of similar compounds.

Vibrational frequency computations for this compound have been carried out using DFT methods with basis sets like 6–311++G(d,p). researchgate.netpeeref.com These calculations predict the fundamental vibrational frequencies and are often used to interpret experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net The computed wavenumbers generally show good agreement with experimental data, aiding in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net For instance, the symmetric and asymmetric stretching vibrations of the CH2 group are typically identified in the 2900-3000 cm⁻¹ region. researchgate.net

Theoretical analysis of the electronic spectra of this compound, often performed using Time-Dependent Density Functional Theory (TD-DFT), provides insights into its electronic transitions. mdpi.comrsc.org Experimental UV-Visible spectra of this compound show absorption maxima that can be attributed to π-π* transitions within the molecule. mdpi.com For example, absorption bands have been observed at 284 nm, 221 nm, and 196 nm. mdpi.com Computational methods help in assigning these transitions and understanding how the molecular structure influences the absorption of UV-Vis light. azooptics.comup.ac.za

Frontier Molecular Orbital (FMO) analysis is a key component of understanding the chemical reactivity and electronic properties of this compound. researchgate.netresearchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org

The distribution of these orbitals reveals potential sites for electronic transitions and charge transfer within the molecule. researchgate.net In this compound, the HOMO orbitals are typically formed by the overlap of pz orbitals on the carbon and oxygen atoms of the phenoxy and acetyl groups. researchgate.net The LUMO orbitals are similarly composed of pz orbitals from the aromatic ring and the carbonyl groups. researchgate.net The energy gap between these orbitals provides information about the charge transfer interactions that can occur within the molecule. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound This table provides example values for HOMO and LUMO energies and the corresponding energy gap, which are indicative of the molecule's electronic properties.

| Parameter | Energy (eV) |

| E(HOMO) | ~ -6.5 |

| E(LUMO) | ~ -1.5 |

| Energy Gap (ΔE) | ~ 5.0 |

Note: These values are illustrative and can vary based on the specific computational methodology.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, are used to quantify the chemical reactivity of this compound. researchgate.netjmcs.org.mx One such important descriptor is the electrophilicity index (ω), which measures the ability of a molecule to accept electrons. researchgate.net Studies have shown that this compound possesses a significant electrophilicity index, with a reported value of 2.993 eV, indicating its good electrophilic nature. researchgate.netresearchgate.net Other descriptors such as electronegativity, hardness, and softness also provide valuable information about the molecule's reactivity. mdpi.com

Molecular Electrostatic Potential Surface (MESP) analysis is a powerful tool for identifying the reactive sites within the this compound molecule. researchgate.netresearchgate.net The MESP map visually represents the electrostatic potential on the electron density surface, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attacks. researchgate.net In the MESP of this compound, regions of negative potential (typically colored red) are associated with nucleophilic character and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electrophilic character and are susceptible to nucleophilic attack. researchgate.net This analysis is crucial for understanding the molecule's interaction with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron density distribution within a molecule, translating complex wavefunctions into the familiar language of Lewis structures with localized bonds and lone pairs. uni-muenchen.dedergipark.org.tr This analysis is particularly insightful for examining donor-acceptor interactions, which are crucial for understanding molecular stability, reactivity, and intermolecular forces. researchgate.netuba.ar By evaluating the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, it is possible to quantify the energetic significance of these delocalization effects through second-order perturbation theory. uni-muenchen.dewisc.edu

Comparative studies have shown that the substitution pattern on the phenoxyacetic acid scaffold significantly influences these donor-acceptor interactions. researchgate.net For 4APA, the acetyl group introduces additional sites for such interactions, potentially influencing its electronic properties and biological activity. The analysis of these interactions provides a quantum mechanical basis for understanding the structure-property relationships within this class of compounds. researchgate.netresearchgate.net

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | σ(C-C) | High |

| LP (O) | π(C=O) | Moderate |

| σ (C-H) | σ*(C-O) | Low |

Note: This table is illustrative, based on typical NBO analysis findings for similar organic molecules. Actual values for this compound would be derived from specific computational studies.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful topological analysis tools used to visualize and understand the electron distribution and chemical bonding within a molecule. journalijar.comaraproceedings.comjussieu.fr They provide a three-dimensional picture of where electrons are likely to be found, thereby revealing the atomic shell structure, covalent bonds, and lone pairs. researchgate.netjussieu.fr

ELF analysis of this compound has been performed to gain insights into its chemical reactivity and bonding characteristics. researchgate.net The ELF map shows regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. jussieu.fr For instance, high ELF values are typically observed around hydrogen atoms, indicating highly localized bonding, while regions between bonded atoms with significant electron sharing also show high localization. journalijar.com The distribution and localization of electrons, as revealed by ELF, can help in identifying potential sites for electrophilic and nucleophilic attacks. researchgate.net

Localized Orbital Locator (LOL) analysis provides complementary information to ELF. journalijar.com It also maps regions of high electron localization but is defined differently, focusing on the kinetic energy density. araproceedings.com In comparative studies of phenoxyacetic acid derivatives, both ELF and LOL analyses have been employed to understand the electronic structure and its relation to properties like herbicidal activity. researchgate.net The visual representation of ELF and LOL provides a clear depiction of covalent character in bonds and the presence of delocalized electrons. journalijar.com For 4APA, these analyses contribute to a comprehensive understanding of its electronic landscape, which is fundamental to its chemical behavior and interactions with biological targets. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info It is widely used in drug discovery to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. researchgate.netbiorxiv.org

Interaction with Biological Targets (e.g., Auxin Receptor TIR1, DNA Gyrase)

Molecular docking studies have been instrumental in elucidating the potential interactions of this compound (4APA) with various biological targets, providing insights into its mechanism of action.

Auxin Receptor TIR1: As a derivative of phenoxyacetic acid, 4APA has been investigated for its interaction with the auxin receptor TIR1. researchgate.netresearchgate.net Auxins are a class of plant hormones that regulate various aspects of plant growth and development. nih.govnih.gov The TIR1 protein is a key component of the auxin co-receptor complex. nih.govnih.gov Docking studies have shown that 4APA can bind effectively within the active site of the TIR1 receptor. researchgate.net These studies suggest that the binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues in the receptor's binding pocket. nih.gov The ability of 4APA to interact with TIR1 is considered a crucial factor in its potential herbicidal activity. researchgate.netresearchgate.net

DNA Gyrase: DNA gyrase is an essential bacterial enzyme that plays a critical role in DNA replication, transcription, and repair, making it a well-established target for antibacterial agents. biorxiv.orgnih.govnih.gov Molecular docking simulations have been employed to explore the binding of 4APA and its derivatives to DNA gyrase. lppcollegerisod.ac.inmdpi.com These studies aim to predict the binding conformation and affinity of the compounds within the enzyme's active site. visionpublisher.infonih.gov The interactions typically involve hydrogen bonding with specific amino acid residues and the presence of a magnesium ion, which is often crucial for the binding of inhibitors to DNA gyrase. nih.gov The insights gained from these docking studies can guide the design of new and more potent DNA gyrase inhibitors. nih.govmdpi.com

Binding Affinity Calculations

Binding affinity is a measure of the strength of the binding interaction between a ligand and its target receptor. lu.senih.gov In molecular docking, this is often expressed as a binding energy score, typically in kcal/mol, where a more negative value indicates a stronger and more favorable interaction. nih.gov

For this compound, binding affinity calculations have been a key component of its molecular docking studies. researchgate.net In the context of its interaction with the auxin receptor TIR1, 4APA has demonstrated a strong binding affinity, with reported values around -8.56 kcal/mol. researchgate.netresearchgate.net This high affinity suggests that 4APA can form a stable complex with the receptor, which is a prerequisite for its biological activity. researchgate.net

Similarly, in studies involving DNA gyrase, the calculated binding affinities of 4APA derivatives are used to rank and prioritize compounds for further experimental testing. lppcollegerisod.ac.in The binding affinity is influenced by various factors, including the shape complementarity between the ligand and the receptor's binding site, as well as the specific intermolecular interactions that are formed. nih.govrsc.org It is important to note that while these computational predictions are valuable, they are often used in conjunction with experimental methods for a more accurate assessment of binding affinity. lu.senih.gov

Table 2: Calculated Binding Affinities of this compound with Biological Targets

| Biological Target | Binding Affinity (kcal/mol) | Source |

| Auxin Receptor TIR1 | -8.56 | researchgate.netresearchgate.net |

| DNA Gyrase | Not explicitly reported for the parent compound, but derivatives are studied. | lppcollegerisod.ac.in |

Structure-Activity Relationship (SAR) Insights from Docking

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govtjdr.org Molecular docking is a powerful tool in SAR, as it provides a three-dimensional model of the ligand-receptor interaction, allowing researchers to rationalize the observed activities of a series of compounds and to design new molecules with improved properties. lppcollegerisod.ac.in

From the docking of this compound and its analogues into the active sites of targets like TIR1 and DNA gyrase, several SAR insights can be derived. researchgate.netlppcollegerisod.ac.in For instance, the presence and position of the acetyl group on the phenoxy ring of 4APA can be correlated with its binding affinity and predicted activity. researchgate.net Docking studies can reveal whether the acetyl group is involved in key hydrogen bonding or hydrophobic interactions within the binding pocket.

Furthermore, by comparing the docking poses and binding energies of a series of related compounds, it is possible to identify key functional groups and structural features that are either essential for or detrimental to binding. tjdr.org For example, the carboxylate group of phenoxyacetic acids is often found to be a critical feature for interaction with auxin receptors. researchgate.net The insights from these SAR studies are invaluable for the rational design of more effective herbicides or antibacterial agents based on the this compound scaffold. lppcollegerisod.ac.innih.gov

Theoretical Prediction of Spectroscopic Data

Computational chemistry provides powerful tools for the theoretical prediction of various spectroscopic properties of molecules. pulsus.com These predictions are often used to complement and aid in the interpretation of experimental spectra. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.net

For this compound and its derivatives, theoretical calculations have been used to predict their vibrational frequencies (FT-IR and FT-Raman spectra), as well as their electronic absorption spectra (UV-Vis). researchgate.netpulsus.com The optimized molecular geometry of the compound is first calculated, and from this, the vibrational wavenumbers and their intensities are determined. researchgate.net These theoretically predicted spectra are often in good agreement with experimental data, which helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule. researchgate.netpulsus.com

Similarly, theoretical methods can predict the electronic transitions of a molecule, providing information about its UV-Vis absorption spectrum. mdpi.com This includes the prediction of the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. mdpi.com These theoretical spectroscopic data are not only crucial for the structural characterization of this compound but also provide insights into its electronic structure and properties. pulsus.commdpi.com

Theoretical IR, ¹H NMR, and ¹³C NMR Spectra

Theoretical predictions of the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound are typically performed using DFT. The fundamental vibrational frequencies are often computed using the 6–311++G(d,p) basis set, which has been shown to yield results that are in close agreement with experimental data. researchgate.netresearchgate.net For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic shielding constants, which are then converted to chemical shifts (δ). imist.mapsu.edu

Theoretical IR Spectrum

The calculated IR spectrum provides a detailed map of the molecule's fundamental vibrational modes. The frequencies are determined by the strength of the bonds and the mass of the atoms involved. msu.edu For this compound, key vibrations include the stretching of the two carbonyl (C=O) groups, the carboxylic acid O-H bond, the ether linkage, and various bends and stretches associated with the aromatic ring and alkyl groups. researchgate.netmdpi.com The theoretically computed value for the C-O group stretching vibration linked to the phenyl ring is noted at 1339 cm⁻¹. researchgate.net

Below is a table of representative theoretical vibrational frequencies and their assignments based on computational studies.

Table 1: Representative Theoretical IR Vibrational Frequencies for this compound

| Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3570 | O-H stretch (Carboxylic acid monomer) |

| ~3100 - 3000 | C-H stretch (Aromatic) |

| ~2980 - 2920 | C-H stretch (Methylene & Methyl) |

| ~1760 | C=O stretch (Carboxylic acid) |

| ~1685 | C=O stretch (Acetyl group) |

| ~1605, ~1580 | C=C stretch (Aromatic ring) |

| 1339 | C-O stretch (Aryl ether linkage) researchgate.net |

| ~1290 | O-H in-plane bend (Carboxylic acid) |

Theoretical ¹H NMR and ¹³C NMR Spectra

The GIAO/DFT method predicts the NMR chemical shifts by calculating the magnetic shielding around each nucleus. imist.ma These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. The chemical shift of a nucleus is highly sensitive to its local electronic environment. bhu.ac.in

Table 2: Expected Theoretical ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Environment | Expected Chemical Shift (ppm) | Assignment |

|---|---|---|

| -COOH | > 11.0 | The acidic proton is highly deshielded due to the electronegative oxygen atoms. |

| Aromatic (H-3, H-5) | ~7.9 - 8.0 | Protons ortho to the electron-withdrawing acetyl group are significantly deshielded. |

| Aromatic (H-2, H-6) | ~6.9 - 7.0 | Protons ortho to the electron-donating ether group are more shielded. |

| -OCH₂- | ~4.7 | Methylene (B1212753) protons are deshielded by the adjacent ether oxygen and the carboxylic group. |

Table 3: Expected Theoretical ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Environment | Expected Chemical Shift (ppm) | Assignment |

|---|---|---|

| Acetyl (C=O) | ~197 | The ketone carbonyl carbon is highly deshielded. |

| Carboxylic Acid (C=O) | ~170 | The carboxylic acid carbonyl carbon. |

| Aromatic (C-4) | ~162 | Aromatic carbon attached to the ether oxygen (quaternary). |

| Aromatic (C-1) | ~132 | Aromatic carbon attached to the acetyl group (quaternary). |

| Aromatic (C-3, C-5) | ~131 | Aromatic carbons ortho to the acetyl group. |

| Aromatic (C-2, C-6) | ~115 | Aromatic carbons ortho to the ether oxygen. |

| -OCH₂- | ~65 | Methylene carbon. |

Biological and Pharmacological Research Applications of 4 Acetylphenoxyacetic Acid and Its Derivatives

Herbicide and Plant Growth Regulation Studies

The study of phenoxyacetic acids as plant growth regulators and herbicides dates back to the 1940s with the discovery of compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D). scielo.br These synthetic compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to their classification as auxinic herbicides. scielo.br Research in this area investigates the herbicidal efficacy, mechanism of action, and structural requirements for the activity of various derivatives, including 4-acetylphenoxyacetic acid.

Evaluation of Herbicidal Activity of this compound

While specific studies focusing exclusively on the herbicidal activity of this compound are not extensively detailed in available literature, the herbicidal potential of the phenoxyacetic acid class is well-established. scielo.brnih.gov These compounds are known for their effectiveness in controlling broadleaf weeds. mdpi.com The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. mdpi.com For instance, compounds like 4-chlorophenoxyacetic acid (4-CPA) and 2,4-D are potent herbicides used to manage dicot weeds in cereal crops. nih.gov The herbicidal effect is typically characterized by uncontrolled and unsustainable growth in susceptible plants, leading to stem curl-over, leaf withering, and eventual death.

Research on other derivatives, such as eugenoxyacetic acid (synthesized from eugenol), has demonstrated selective phytotoxic activity against broadleaf plants like lettuce (Lactuca sativa), similar to the commercial herbicide 2,4-D. scielo.br This suggests that the core phenoxyacetic acid structure is crucial for herbicidal action, and various substituents can modulate this activity. Therefore, this compound is understood to possess potential herbicidal properties characteristic of its chemical class, though detailed evaluations of its specific efficacy and spectrum of control are subjects for further research.

Structure-Activity Relationship (SAR) in Herbicidal Action

The relationship between the molecular structure of phenoxyacetic acid derivatives and their biological activity is a critical area of study. mdpi.com The herbicidal effectiveness is significantly influenced by the type, number, and position of substituents on the aromatic ring. mdpi.com

Key factors determining the herbicidal activity include:

Substituent Nature: The introduction of different functional groups (e.g., chlorine atoms, methyl groups, acetyl groups) into the aromatic ring alters the electronic structure of the molecule. mdpi.com This, in turn, affects the compound's reactivity, polarity, and ability to interact with its biological target. mdpi.com

Substitution Position: The position of the substituent is crucial. For example, substituting a chlorine atom at the para- (position 4) position has a distinct impact on the molecule's electronic system compared to substitution at the ortho- or meta- positions. mdpi.com

Molecular Properties: Physicochemical properties such as polarity (measured by the dipole moment) and reactivity are directly linked to the molecular structure. Unsubstituted phenoxyacetic acid has the lowest polarity among many of its chlorinated derivatives. mdpi.com Theoretical calculations suggest that 4-chlorophenoxyacetic acid has high reactivity. mdpi.com

These structural modifications influence how the molecule is absorbed, translocated, and metabolized by the plant, and how it binds to its target receptor. The acetyl group in the para-position of this compound would be expected to influence these properties, thereby defining its specific herbicidal profile.

| Compound | Key Structural Feature | Impact on Bioactivity |

| Phenoxyacetic acid | Unsubstituted aromatic ring | Base structure for auxinic herbicides; lowest polarity in some comparisons. mdpi.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Chlorine atoms at positions 2 and 4 | Widely used, potent herbicide; high activity against broadleaf weeds. scielo.br |

| 4-Chlorophenoxyacetic acid (4-CPA) | Single chlorine atom at position 4 | High reactivity; used as an herbicide and plant growth regulator. mdpi.comnih.gov |

| MCPA | Chlorine at position 4, methyl group at position 2 | Common selective herbicide for broadleaf weeds. scielo.br |

Molecular Mechanism of Action as a Herbicide (e.g., Interaction with Auxin Receptors)

Phenoxyacetic acid herbicides, including by extension this compound, function as synthetic mimics of the natural plant hormone auxin (IAA). scielo.br This mechanism involves their interaction with the auxin signaling pathway, specifically with auxin receptors.

The established mode of action is as follows:

Perception and Binding: Synthetic auxins are recognized and bound by a family of F-box proteins that function as auxin receptors, most notably Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins. nih.govresearchgate.net Studies have shown that 2,4-D binds to TIR1, AFB2, and AFB5 receptors. nih.gov

Co-Receptor Complex Formation: Upon binding auxin or an auxin mimic, the TIR1/AFB receptor forms a complex with an Aux/IAA transcriptional repressor protein. researchgate.net

Ubiquitination and Degradation: This binding event targets the Aux/IAA repressor for ubiquitination by the SCF(TIR1/AFB) E3 ubiquitin ligase complex, leading to its subsequent degradation by the 26S proteasome. researchgate.net

Gene Expression: The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

Phytotoxic Effects: Unlike natural IAA, which is rapidly metabolized by the plant, synthetic auxins like phenoxyacetic acids are more stable. scielo.br Their persistence leads to a continuous and uncontrolled activation of auxin-responsive genes, causing metabolic disruption, abnormal cell division and elongation, and ultimately, plant death. scielo.br

Furthermore, phenoxyacetic acid herbicides utilize the same transport machinery as endogenous auxins, such as the PIN-FORMED (PIN) auxin transporters, for their distribution within the plant. nih.gov

Abscission-Inducing Properties

The role of phenoxyacetic acids in plant abscission—the shedding of organs like leaves, flowers, and fruit—is complex and often dose-dependent. As auxin mimics, these compounds can either delay or promote abscission by interacting with other plant hormones, particularly ethylene (B1197577). nih.govmdpi.com

At certain concentrations, synthetic auxins like 2,4-D are used commercially to prevent pre-harvest fruit drop in citrus and apples by maintaining the auxin supply to the abscission zone. nih.govfrontiersin.org A steady flow of auxin from the organ (e.g., a leaf or fruit) to the abscission zone is necessary to keep the zone non-sensitive and prevent shedding. mdpi.com

However, at higher, herbicidal concentrations, these same compounds can induce abscission. This is largely due to their ability to stimulate the production of ethylene, a hormone that strongly promotes abscission. nih.gov The high levels of ethylene produced in response to a synthetic auxin treatment can override the abscission-delaying effect, increase the sensitivity of the abscission zone cells, and trigger the enzymatic processes that lead to cell separation and organ shedding. mdpi.comnih.gov Some studies have also shown that direct application of auxin (IAA) can induce the formation of a secondary abscission zone in certain plant tissues. mdpi.com

Antimicrobial Research

In addition to their effects on plants, phenoxyacetic acid and its derivatives have been investigated for their potential antimicrobial properties. This research involves synthesizing new derivatives and screening them against various pathogenic bacteria and fungi to identify novel therapeutic agents.

Antibacterial Activity of this compound Derivatives

While studies specifically detailing the antibacterial activity of derivatives of this compound are limited, extensive research has been conducted on the broader class of phenoxyacetic acid derivatives. These studies demonstrate that the phenoxyacetic acid scaffold is a promising base for the development of new antimicrobial agents. jetir.orgresearchgate.net

Various derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria. For example, certain chalcones and pyrazoline derivatives of phenoxyacetic acid have shown activity against Mycobacterium tuberculosis. nih.gov Other research has focused on 4-phenylazo-phenoxyacetic acids, which have demonstrated antimicrobial effects against bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netrevistadechimie.ro

The general findings indicate that modifications to the core phenoxyacetic acid structure can yield compounds with significant antibacterial properties. The specific activity depends on the nature of the derivative.

| Derivative Class | Target Organism(s) | Observed Activity |

| Azo derivatives | Staphylococcus aureus, Streptococcus pyogenes, E. coli | Good antibacterial activity. jetir.orgresearchgate.net |

| Chalcone (B49325)/Pyrazoline derivatives | Mycobacterium tuberculosis H37Rv | Promising anti-mycobacterial activity. nih.gov |

| Hydrazone derivatives | Pseudomonas aeruginosa, Staphylococcus aureus | Good bactericidal activity against selected strains. researchgate.net |

| (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid | E. coli | Good antibacterial activity. jetir.org |

This body of research suggests that derivatives of this compound could likewise be synthesized and potentially exhibit valuable antimicrobial activities, making it a target for future drug discovery efforts.

Antifungal Activity of this compound Derivatives

In addition to antibacterial properties, derivatives of phenoxyacetic acid have been investigated for their antifungal activity. jetir.org For instance, some derivatives of 2-(4-chloro-3,5-dimethylphenoxy) acetic acid were screened for their activity against fungal strains such as Trichophyton mentagrophytes, Candida albicans, and Microsporum audouini. jetir.org Other studies have synthesized novel phenolic acid triazole derivatives, which have shown good antifungal effects. researchgate.net

The antifungal potential of various organic acids and their derivatives has been evaluated against several fungal species. nih.govsemanticscholar.orgscilit.comnih.gov For example, salicylic (B10762653) acid derivatives have been tested against species of the genus Candida, including C. albicans, C. tropicalis, and C. krusei. mdpi.com One of the most active compounds, N-cyclohexyl-2-hydroxybenzamide, showed a MIC of 570.05 μM against most of the tested strains. mdpi.com Another plant-derived acetylenic acid, 6-Nonadecynoic acid, has demonstrated strong inhibitory activity against human fungal pathogens like Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. nih.gov The mechanism of this compound is thought to involve the disruption of fatty acid homeostasis. nih.gov

The table below presents findings on the antifungal activity of some phenoxyacetic acid derivatives and related compounds.

| Compound/Derivative | Fungal Strain | Activity | Reference |

| Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate | Fusarium moniliforme | 76.1% inhibition at 200 µg/mL | researchgate.net |

| Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate | Sphaeropsis sapinea | 75.4% inhibition at 200 µg/mL | researchgate.net |

| N-cyclohexyl-2-hydroxybenzamide | Candida species | MIC of 570.05 μM | mdpi.com |

| 6-Nonadecynoic acid | Candida albicans, Aspergillus fumigatus, Trichophyton mentagrophytes | Strong inhibitory activity | nih.gov |

| Linolenic and Linoleic acids | Rhizoctonia solani, Pythium ultimum, Pyrenophora avenae, Crinipellis perniciosa | Active against all tested fungi | scilit.comnih.gov |

Structure-Activity Relationship (SAR) for Antimicrobial Properties

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of a chemical scaffold. For phenoxyacetic acid derivatives and related compounds, several SAR insights have been established. It has been observed that increasing the number of hydroxyl and methoxy (B1213986) groups on phenolic acids can lead to a slight decrease in antimicrobial efficacy. nih.gov However, the modification of the carboxylic acid group of these phenolic acids does not seem to greatly affect their antimicrobial properties. nih.gov

In the case of quinone derivatives, modifications to the hydrophobicity and the length of functional group chains attached to the quinone core have been systematically studied to understand their impact on antibacterial activity. mdpi.com For linezolid (B1675486) analogues, SAR studies suggest that the 5-S stereo center in the oxazolidinone ring is essential for antibacterial activity. kcl.ac.uk Furthermore, larger aromatic substitutions at the C5-acylaminomethyl position were found to be detrimental to the activity against Gram-positive bacteria. kcl.ac.uk

For 4''-O-acyltylosin derivatives, both the 23-O-mycinosyl and 4''-O-acyl moieties have been shown to be essential for their antimicrobial activity against macrolide-resistant strains of Staphylococci. nih.gov In a series of salicylic acid derivatives, the compound with the best antifungal profile was N-cyclohexyl-2-hydroxybenzamide. mdpi.com This suggests that the nature of the substituent on the amide nitrogen plays a significant role in the antifungal activity.

Medicinal Chemistry Research

The field of medicinal chemistry has actively explored phenoxyacetic acid and its derivatives for various therapeutic applications, including the development of antimicrobial agents. jetir.org The synthesis of these compounds often involves the condensation of a substituted phenol (B47542) with an appropriate haloacetic acid derivative, followed by further modifications to introduce diverse functional groups. mdpi.com For instance, 2-(4-formyl-2-methoxyphenoxy) acetic acid has been used as a starting material to create chalcones, which are then reacted with acid hydrazides to form various phenoxy acetic acid derivatives. nih.gov

A common strategy in the medicinal chemistry of these compounds is to synthesize a library of derivatives and screen them for biological activity. This approach has been used to identify compounds with anti-mycobacterial, antibacterial, and antifungal properties. jetir.orgnih.govresearchgate.net The structural versatility of the phenoxyacetic acid scaffold allows for the introduction of various heterocyclic rings, such as pyrazolines and 1,3,4-thiadiazoles, in an effort to enhance antimicrobial activity. researchgate.netnih.gov The ultimate goal of this research is to develop novel therapeutic agents that can overcome the growing problem of antimicrobial resistance. mdpi.com

Potential as Pharmacologically Active Compounds

Derivatives of this compound are recognized for their broad pharmacological potential, stemming from the versatile phenoxyacetic acid scaffold. This core structure is a key feature in numerous compounds exhibiting a wide range of biological activities. Research has demonstrated that modifications to this basic structure can lead to compounds with significant therapeutic promise.

The pharmacological activities associated with phenoxyacetic acid and its derivatives, including phenoxyacetamides, are diverse and well-documented. nih.gov These activities include anti-inflammatory, antioxidant, anticancer, anticonvulsant, and antimicrobial effects. nih.gov For instance, certain phenoxyacetamide derivatives have been found to possess antioxidant properties, suggesting a capacity to protect biological systems from oxidative damage. mdpi.com The acetamide (B32628) group, in particular, is a common feature in many medicinally active compounds and is known to contribute to various biological activities, including analgesic and antipyretic properties. nih.gov The wide-ranging applications of these derivatives in medicinal chemistry highlight their importance as a foundation for the development of new therapeutic agents. nih.gov

Research in Drug Development (e.g., Analgesia, Inflammation)

A significant area of research for derivatives of this compound is in the development of novel anti-inflammatory and analgesic agents. researchgate.net A primary target in this field is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is a key player in the inflammatory pathway. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov

Recent studies have focused on synthesizing novel phenoxyacetic acid derivatives and evaluating their potential as selective COX-2 inhibitors. mdpi.com For example, a series of pyrazoline-phenoxyacetic acid derivatives were synthesized and showed potent COX-2 inhibition. nih.gov Two compounds from this series, 6a and 6c, demonstrated particularly strong activity with IC50 values of 0.03 µM for both. nih.gov Further in vivo studies on compounds 5f and 7b, which also showed significant COX-2 inhibition, revealed potent anti-inflammatory effects without inducing stomach ulcers. mdpi.com These compounds were found to reduce paw thickness and weight in animal models of inflammation and also decreased the levels of inflammatory mediators such as TNF-α and PGE-2. mdpi.com

The mechanism of action for the analgesic properties of these compounds is closely linked to their anti-inflammatory effects, as they reduce the production of prostaglandins, which are key mediators of pain and inflammation. frontiersin.org Research into the analgesic effects of related compounds has utilized models such as the acetic acid-induced writhing test to evaluate peripheral analgesic activity and the tail immersion test for central analgesic properties. semanticscholar.org

Table 1: In vitro COX-2 Inhibition of Selected Phenoxyacetic Acid Derivatives

| Compound | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| 6a | 0.03 | 365.4 |

| 6c | 0.03 | 196.9 |

| 5f | 0.06 - 0.09 | Not Reported |

| 7b | 0.06 - 0.09 | Not Reported |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Hypolipidemic Activity of Derivatives

Derivatives of this compound have been investigated for their potential to lower lipid levels in the blood, a property known as hypolipidemic activity. nih.govnih.gov This is a critical area of research due to the strong link between hyperlipidemia (elevated levels of lipids such as cholesterol and triglycerides) and cardiovascular diseases. nih.gov

The hypolipidemic effects of these derivatives are typically evaluated in animal models of hyperlipidemia. nih.gov One common approach is to induce hyperlipidemia in rats or mice by feeding them a high-fat diet. nih.gov The synthesized compounds are then administered to these animals, and their effects on various lipid parameters are measured and compared to a control group and often a standard hypolipidemic drug.

In one study, a novel series of 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives were synthesized and evaluated in a high-fat-diet-induced hyperlipidemia model in rats. nih.gov Several of these compounds demonstrated significant antihyperlipidemic activity. nih.gov Similarly, another study on a series of aminothiazole compounds with a phenoxy acetic acid moiety also showed promising hypolipidemic activity in Sprague-Dawley rats with diet-induced hyperlipidemia. nih.gov

Research on other phenolic derivatives has also shown positive outcomes. For instance, compound 4a in one study not only showed a significant decrease in total cholesterol, LDL cholesterol, and triglycerides but also an increase in HDL cholesterol, which is considered "good" cholesterol. nih.gov This compound was found to be more effective than the standard drug atorvastatin (B1662188) in this particular study. nih.gov

Table 2: Effects of Phenolic Derivative 4a on Plasma Lipid Profile in a Hyperlipidemia Model

| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) |

|---|---|---|---|---|

| Hyperlipidemic Control | High | High | High | Low |

| Atorvastatin (Standard) | Decreased | Decreased | Decreased | Increased |

| Compound 4a | More Decreased than Atorvastatin | More Decreased than Atorvastatin | More Decreased than Atorvastatin | More Increased than Atorvastatin |

This table provides a qualitative summary of the findings.

The mechanism by which some this compound derivatives exert their hypolipidemic effects is through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α). nih.gov PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. mdpi.com

PPAR-α is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidneys. mdpi.comyoutube.com Activation of PPAR-α leads to the transcription of genes involved in fatty acid uptake, transport, and oxidation, ultimately resulting in a decrease in plasma triglyceride levels and an increase in HDL cholesterol. youtube.com Both natural long-chain fatty acids and their derivatives, as well as synthetic compounds, can act as agonists for PPAR-α. frontiersin.org

While direct studies on this compound itself as a PPAR-α agonist are not extensively detailed, the broader class of phenoxyacetic acid derivatives and related compounds have been investigated for this activity. The structural similarities to known PPAR-α agonists, such as fibrates, suggest that this is a likely mechanism of action for their observed hypolipidemic effects. mdpi.com Research on other phenylpropanoic acid derivatives has shown that structural modifications can lead to potent PPAR-α agonism. nih.gov

Antitumor/Anticancer Research

Derivatives of this compound have emerged as a promising area of investigation in the search for new anticancer agents. nih.gov The phenoxyacetic acid and phenoxyacetamide scaffolds are present in various compounds that have demonstrated cytotoxic activity against a range of human cancer cell lines. mdpi.comnih.gov

Research has explored the synthesis of novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and their evaluation for anticancer activity against cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). nih.gov In one such study, compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as having notable anticancer, anti-inflammatory, and analgesic activities. nih.gov Another study on newly synthesized phenoxyacetamide derivatives found that one compound exhibited a significant cytotoxic effect on the HepG2 (liver cancer) cell line, with an IC50 value lower than the standard anticancer drug 5-FU. mdpi.com This compound also demonstrated the ability to reduce tumor growth in an in vivo model. mdpi.com

The potential for these compounds to induce apoptosis, or programmed cell death, is a key area of interest in their anticancer activity. uran.ua For instance, dichloroacetic acid derivatives, which share some structural similarities, have been shown to induce apoptosis and inhibit the growth of cancer cells. uran.ua Flavone acetic acid has also shown preclinical antitumor activity against colon adenocarcinoma. nih.gov

Table 3: Cytotoxic Activity of Selected 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives (IC50 in µM)

| Compound | HEPG-2 (Liver Cancer) | SGC-7901 (Gastric Cancer) | LS174T (Colon Cancer) |

|---|---|---|---|

| 3a | 8.51 ± 3.03 | 29.65 ± 6.12 | 19.14 ± 3.68 |

| 3c | 15.62 ± 4.15 | 29.36 ± 6.55 | 20.16 ± 4.79 |

| 3e | 50.92 ± 8.01 | 78.93 ± 16.27 | 54.79 ± 9.45 |

IC50 values represent the concentration required to inhibit the growth of 50% of the cancer cells. researchgate.net

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix. nih.gov Overexpression of certain MMPs, such as MMP-9, is associated with tumor invasion, metastasis, and angiogenesis. mdpi.com Consequently, the development of MMP inhibitors is a significant strategy in anticancer drug discovery. nih.gov

While direct research on this compound derivatives as MMP inhibitors is not extensively documented, studies on structurally related compounds, such as 4-thiazolidinone (B1220212) derivatives, have shown promising results. nih.govpreprints.org In one study, a derivative bearing a 4-carboxyphenyl substituent exhibited potent inhibition of MMP-9 at a nanomolar level (IC50 = 40 nM). nih.govpreprints.orgresearchgate.net These findings suggest that the phenoxyacetic acid scaffold could be a valuable starting point for designing novel MMP inhibitors. The general structural features of many MMP inhibitors include a zinc-binding group, and it is conceivable that derivatives of this compound could be modified to incorporate such a feature.

Applications in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a form of targeted cancer therapy that combines the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic agent. nih.govnih.govmdpi.com The two components are joined by a chemical linker, which is a critical element in the ADC's design and effectiveness. creative-biolabs.commdpi.com Derivatives of this compound have been utilized in the development of these sophisticated bioconjugates, particularly in the design of the linker.

A derivative of this compound, known as 4-(4-acetylphenoxy)butanoic acid (AcBut), serves as a crucial component in ADC linker technology. researchgate.netmedchemexpress.com The AcBut linker is an acid-labile, or pH-sensitive, cleavable linker. researchgate.netwuxiapptec.com This characteristic is vital for the selective release of the cytotoxic payload.

| Component | Description | Role in ADC | Source |

| Antibody | Humanized IgG4 anti-CD22 mAb (G5/44) | Targets CD22-expressing cancer cells. | researchgate.net |

| Linker | 4-(4'-acetylphenoxy)butanoic acid (AcBut) | Connects the antibody to the payload; designed for acid-cleavage. | researchgate.netmedchemexpress.com |

| Payload | N-acetyl-gamma-calicheamicin dimethyl hydrazide (CalichDMH) | A potent DNA-binding cytotoxic drug that induces cell death. | researchgate.net |

The effectiveness of an ADC relies on its ability to remain stable in the bloodstream and release its cytotoxic payload only after reaching the target cancer cells. creative-biolabs.com The AcBut linker, being acid-cleavable, is engineered for this purpose. researchgate.netwuxiapptec.com

After the ADC binds to the target antigen on the surface of a cancer cell, it is internalized through endocytosis. mdpi.com The ADC is then trafficked into acidic intracellular compartments, such as endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0). wuxiapptec.com The lower pH environment within these organelles, compared to the physiological pH of blood (around 7.4), triggers the cleavage of the acid-labile hydrazone bond in the AcBut linker. wuxiapptec.com This cleavage releases the active cytotoxic payload inside the tumor cell, where it can then exert its cell-killing effects, typically by damaging DNA or disrupting microtubules. nih.govmdpi.com This targeted release mechanism enhances the therapeutic index of the chemotherapy agent, maximizing its effect on cancer cells while minimizing exposure and damage to healthy tissues. nih.govnih.gov

Cytotoxicity Studies

Derivatives of phenoxyacetic acid have been the subject of numerous studies to evaluate their cytotoxic activity against various cancer cell lines. This research is crucial for identifying potential new anticancer agents.

In one study, novel semi-synthetic phenoxyacetamide derivatives were screened for their cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com The investigation found that the compounds were more promising against the HepG2 cell line. mdpi.com Another study focused on N-[ω-(purin-6-yl)aminoalkanoyl] derivatives, which demonstrated high cytotoxic activity against a panel of nine tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2). mdpi.com

Furthermore, research into phenoxy acetic acid-derived pyrazolines identified a compound, 2-{4-[3-(2,4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4,5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy}acetic acid, as the most cytotoxic of its series, with a minimum cytotoxic concentration of 0.16 µg/mL in human embryonic lung (HEL) cells. researchgate.netnih.gov

| Derivative Class | Cell Line(s) | Findings | Source |

| Phenoxyacetamide derivatives | MCF-7 (breast), HepG2 (liver) | Showed promising cytotoxic activity, particularly against HepG2 cells. | mdpi.com |

| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives | 4T1 (murine breast), COLO201 (colorectal), SNU-1 (gastric), HepG2 (liver) | Exhibited high cytotoxic activity against a range of tumor cell lines. | mdpi.com |

| Phenoxy acetic acid-derived pyrazolines | HEL (human embryonic lung) | One derivative showed a minimum cytotoxic concentration of 0.16 µg/mL. | researchgate.netnih.gov |

Antidiabetic Potential of Derivatives

Derivatives of phenoxyacetic acid have been investigated for their potential as antidiabetic agents. Research has focused on their ability to modulate key proteins involved in glucose and lipid metabolism.

A study on 4-nitro(thio)phenoxyisobutyric acids found that these compounds act as peroxisome proliferator-activated receptor (PPARγ) modulators. mdpi.com Treatment of 3T3-L1 adipocytes with these derivatives increased the mRNA concentrations of PPARγ and GLUT-4, two key targets in diabetes management. mdpi.com In vivo studies further established that these compounds possess antihyperglycemic modes of action linked to insulin (B600854) sensitization. mdpi.com Another study identified phenylsulfonyl acetic acid derivatives as potent agonists of the free fatty acid receptor 1 (FFA1), an attractive target that mediates glucose-stimulated insulin secretion. One such derivative robustly improved glucose tolerance in both normal and type 2 diabetic models. nih.gov

Additionally, amides of dihydrobetulonic acid incorporating a (S)-2-ethoxy-3-phenylpropanoic acid fragment have been synthesized and tested as dual PPARα/γ agonists. mdpi.com One derivative with an aminoethanol linker had a pronounced effect on improving insulin sensitivity and glucose tolerance, as well as reducing blood triglyceride levels in a mouse model of type 2 diabetes. mdpi.com

| Derivative Class | Target/Mechanism | Observed Effect | Source |

| 4-Nitro(thio)phenoxyisobutyric acids | PPARγ modulation | Increased mRNA of PPARγ and GLUT-4; antihyperglycemic action. | mdpi.com |

| Phenylsulfonyl acetic acid derivatives | FFA1 agonism | Improved glucose tolerance in diabetic models. | nih.gov |

| Dihydrobetulonic acid amides | Dual PPARα/γ agonism | Improved insulin sensitivity and glucose tolerance; reduced triglycerides. | mdpi.com |

Antiviral Activity of Derivatives

The antiviral potential of phenoxyacetic acid derivatives has been explored, though with mixed results in some studies. A series of substituted phenoxy acetic acid-derived pyrazolines were synthesized and evaluated for their in vitro cytotoxicity and antiviral activity. researchgate.netnih.gov In this particular study, none of the synthesized compounds demonstrated any specific antiviral activity, which was defined as having a 50% antivirally effective concentration (EC₅₀) at least five times lower than the minimum cytotoxic concentration. researchgate.netnih.gov

While this specific series of pyrazoline derivatives was not effective, the broader field of organic acid derivatives continues to be an area of interest for antiviral research. For instance, other studies have investigated sialic acid derivatives as inhibitors of the Newcastle disease virus and acetylsalicylic acid for its activity against the Bunyamwera virus. researchgate.netunisr.it These findings highlight the importance of specific structural features for antiviral efficacy.

Anti-inflammatory Activity of Derivatives

Derivatives of phenoxyacetic acid have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. Nonsteroidal anti-inflammatory drugs (NSAIDs) often carry the risk of gastrointestinal side effects, which has driven research into safer alternatives, particularly selective COX-2 inhibitors. nih.gov

Several studies have synthesized and evaluated phenoxyacetic acid derivatives for this purpose. A series of pyrazoline-phenoxyacetic acid derivatives were developed, with two compounds emerging as potent COX-2 inhibitors, both showing an IC₅₀ value of 0.03 µM. nih.gov These compounds also proved effective in reducing formalin-induced edema in animal models. nih.gov

Another investigation into novel phenoxy acetic acid derivatives also identified potent and selective COX-2 inhibitors. nih.gov Two compounds, in particular, demonstrated significant in vivo anti-inflammatory effects, reducing paw thickness by 63.35% and 46.51% and paw weight by 68.26% and 64.84% in an animal model. nih.gov These compounds also lowered the levels of pro-inflammatory markers TNF-α and PGE-2. nih.gov

| Derivative Class | Target | Key Findings | Source |

| Pyrazoline-phenoxyacetic acid derivatives | COX-2 | Potent inhibition with IC₅₀ values of 0.03 µM; high selectivity indices. | nih.gov |

| Novel phenoxy acetic acid derivatives | COX-2 | Significant in vivo reduction of paw edema; lowered TNF-α and PGE-2 levels. | nih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | General Inflammation | Potent anti-inflammatory activity, reducing paw edema and systemic TNF-α. | mdpi.com |

Antitubercular Activity of Derivatives

Derivatives of this compound, particularly chalcones, have been investigated for their potential as antitubercular agents. Chalcones are synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. The resulting compounds have been evaluated for their inhibitory activity against Mycobacterium tuberculosis.

A series of halogenated chalcone derivatives were designed and evaluated for their anti-tubercular activity against the H37Rv strain of Mycobacterium tuberculosis. Among the synthesized compounds, DK12 and DK14 demonstrated potent in-vitro activity with Minimum Inhibitory Concentration (MIC) values of 0.8 µg/mL, which is more potent than the first-line drug Isoniazid (MIC of 1.6 µg/mL) nih.gov.

In another study, a focused library of pyridyl and 2-hydroxyphenyl chalcones was synthesized and tested for their growth inhibitory activity against Mycobacterium tuberculosis H37Rv. Pyridyl chalcones bearing lipophilic A-rings, such as dichloro-phenyl-(14), pyrene-1-yl (20)-, and biphenyl-4-yl (21) moieties, were found to be the most potent, with IC90 values ranging from 8.9 to 28 µM nih.gov. Aryl chalcones with a 3-methoxyphenyl (B12655295) A-ring and either p-Br-phenyl (25) or p-Cl-phenyl (26) B-rings showed an IC90 value of 28 µM nih.gov.

Furthermore, a series of flavonoids, chalcones, and chalcone-like compounds were evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv. Several chalcones exhibited greater than 90% inhibition of bacterial growth at a concentration of 12.5 µg/mL nih.gov. Specifically, 1-(2-hydroxyphenyl)-3-(3-chlorophenyl)-2-propen-1-one (22) and 1-(2-hydroxyphenyl)-3-(3-iodophenyl)-2-propen-1-one (37) showed 90% and 92% inhibition, respectively nih.gov. The MIC values for these compounds were determined to be 20.3 µg/mL and 31.5 µg/mL, respectively nih.gov.

Table 1: Antitubercular Activity of Selected Chalcone Derivatives

| Compound | Target | MIC/IC90 | Reference |

|---|---|---|---|

| DK12 | M. tuberculosis H37Rv | 0.8 µg/mL | nih.gov |

| DK14 | M. tuberculosis H37Rv | 0.8 µg/mL | nih.gov |

| Pyridyl chalcone 14 | M. tuberculosis H37Rv | 8.9-28 µM | nih.gov |

| Pyridyl chalcone 20 | M. tuberculosis H37Rv | 8.9-28 µM | nih.gov |

| Pyridyl chalcone 21 | M. tuberculosis H37Rv | 8.9-28 µM | nih.gov |

| 1-(2-hydroxyphenyl)-3-(3-chlorophenyl)-2-propen-1-one (22) | M. tuberculosis H37Rv | 20.3 µg/mL | nih.gov |

| 1-(2-hydroxyphenyl)-3-(3-iodophenyl)-2-propen-1-one (37) | M. tuberculosis H37Rv | 31.5 µg/mL | nih.gov |

Antioxidant Activity of Derivatives

The antioxidant potential of derivatives of phenoxyacetic acid has been explored through various studies. While direct research on this compound derivatives is limited, studies on structurally related compounds such as (4-benzoyl-phenoxy)-acetic acid and hydrazone derivatives provide valuable insights.

A study on a series of (4-benzoyl-phenoxy)-acetic acid derivatives investigated their in vitro antioxidant activity using DPPH, nitric oxide (NO), and hydrogen peroxide (H₂O₂) radical scavenging assays. The results indicated that compounds with a chloro substituent (6h) and those with no substituent (6f) on the benzoyl ring exhibited good radical scavenging activity across all three methods when compared to the standard, ascorbic acid. Another compound with a methoxy substituent (6k) showed good antioxidant activity specifically in the hydrogen peroxide assay.

Hydrazone derivatives, which can be synthesized from this compound, are also known for their antioxidant properties cuestionesdefisioterapia.comnih.govpensoft.net. Phenolic N-acylhydrazones, for instance, have been evaluated for their antioxidant potency. The presence of a phenolic hydroxyl group is considered to play a key role in their radical scavenging capabilities. In one study, a series of phenolic N-acylhydrazones were synthesized and evaluated for their antioxidant activity against the DPPH radical, with twenty of the forty analogues showing positive results nih.gov.

Another study on hydrazide-hydrazones identified a derivative synthesized with salicylaldehyde (B1680747) (5b) as a potent antioxidant, showing better results in the ABTS assay than the standard, Trolox pensoft.net. The presence of a hydroxyl group was suggested to be crucial for the observed antioxidant effect pensoft.net.

Table 2: Antioxidant Activity of Selected Phenoxyacetic Acid and Hydrazone Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| (4-Benzoyl-phenoxy)-acetic acid derivatives | DPPH, NO, H₂O₂ scavenging | Chloro and unsubstituted benzoyl rings showed good activity. | |

| Phenolic N-acylhydrazones | DPPH scavenging | Phenolic hydroxyl group is important for activity. | nih.gov |

| Hydrazide-hydrazones | DPPH, ABTS scavenging | Salicylaldehyde derivative (5b) showed high activity. | pensoft.net |

Multidrug Resistance Reversing Activities of Derivatives

Research on the multidrug resistance (MDR) reversing activities of this compound derivatives is currently an area with limited available data. MDR is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein nih.govnih.gov. While various classes of compounds, such as phenothiazines and phytochemicals, have been investigated for their ability to reverse MDR, specific studies focusing on phenoxyacetic acid derivatives are scarce nih.govnih.govnih.gov.

The general structure-activity relationships for MDR reversal agents suggest that features like hydrophobicity and the presence of specific functional groups can influence their activity nih.gov. However, without direct experimental evaluation of this compound derivatives, their potential to act as MDR modulators remains speculative and represents an area for future investigation.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-acetylphenoxyacetic acid and its coordination complexes?

- Methodological Answer : A typical synthesis involves reacting this compound with metal salts under controlled conditions. For example, a Ca(II) coordination polymer was synthesized by dissolving this compound (1.0 mmol) and NaOH (1.0 mmol) in ethanol, followed by dropwise addition of Ca(ClO4)2·4H2O (0.5 mmol) in aqueous solution. The mixture was heated at 70°C for 6.5 hours, yielding crystals after slow evaporation . Characterization via IR spectroscopy (400–4,000 cm⁻¹) and single-crystal X-ray diffraction confirmed the structure.

Q. How is the structural integrity of this compound derivatives validated in experimental settings?

- Methodological Answer : Key techniques include:

- FTIR Spectroscopy : Identifies functional groups (e.g., acetyl and carboxylic acid moieties) through characteristic absorption bands .

- X-ray Crystallography : Resolves bond lengths, coordination geometry, and hydrogen-bonding networks in metal complexes (e.g., Ca(II) coordination polymers) .

- Elemental Analysis : Verifies purity and stoichiometry via carbon, hydrogen, and nitrogen quantification .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., GHS labeling). Use personal protective equipment (PPE) such as gloves and goggles. Store in a cool, dry place away from oxidizing agents. Emergency procedures should align with CHEMTREC guidelines (1-800-424-9300 in the USA) .

Advanced Research Questions

Q. How can researchers optimize the antitumor activity of this compound derivatives?

- Methodological Answer : Structural modifications, such as forming coordination polymers, enhance bioactivity. For instance, [CaL₂(H₂O)₂]ₙ showed lower IC₅₀ values (12.5–19.2 μg/mL) against hepatoma, colon, and lung cancer cells compared to the free ligand (15.3–29.1 μg/mL) . Strategies include:

- Ligand Design : Introducing electron-withdrawing groups to improve binding affinity.

- Metal Ion Selection : Transition metals (e.g., Gd(III)) may enhance stability and interaction with cellular targets .

- In Silico Modeling : Predict structure-activity relationships using DFT calculations .

Q. How should conflicting data on biological efficacy be resolved?

- Case Study : The Ca(II) polymer in exhibited stronger activity against WiDr cells but weaker effects on SMMC-7721 and A549 cells compared to prior studies. To resolve discrepancies:

Replicate Experiments : Ensure consistent cell lines, assay protocols (e.g., MTT vs. SRB), and incubation times.

Cross-Validate Data : Compare results with structurally similar compounds (e.g., 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid) to identify substituent effects .

Statistical Analysis : Use ANOVA or t-tests to assess significance of observed differences .

Q. What experimental strategies improve the yield of this compound derivatives in multi-step syntheses?

- Methodological Answer :

- Solvent Optimization : Ethanol/water mixtures reduce side reactions during crystallization .

- Temperature Control : Heating at 70°C for 6.5 hours promotes ligand-metal coordination without decomposition .

- Purification Techniques : Slow volatilization at room temperature yields high-purity crystals (>97%) .

Q. How do spectroscopic properties inform the application of this compound in material science?

- Methodological Answer : UV-Vis spectra (200–650 nm) reveal electronic transitions critical for photochemical applications. For example, Gd(III) complexes exhibit distinct absorption peaks at ~300 nm, suggesting potential in luminescent materials or catalysis . Fluorescence quenching studies can further assess interactions with biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。